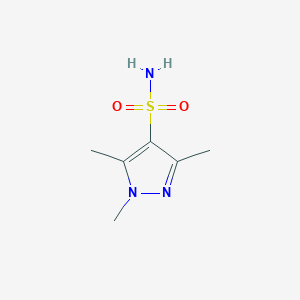

1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Sulfonamide Formation via Nucleophilic Substitution

The sulfonyl chloride intermediate reacts with primary and secondary amines under mild conditions. For example:

-

With 2-phenylethylamine : In dichloromethane (DCM) and diisopropylethylamine (DIPEA), the reaction achieves 71% yield after 16 hours .

-

With 3,4-dimethoxyphenethylamine : Produces N-(3,4-dimethoxyphenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-11) in 68% yield, confirmed by 1H

NMR and HRMS .

Representative Derivatives and Yields

| Amine | Derivative | Yield (%) |

|---|---|---|

| 2-Phenylethylamine | MR-S1-4 | 71 |

| 3,4-Dimethoxyphenethylamine | MR-S1-11 | 68 |

| 1-(Naphthalen-1-yl)ethylamine | MR-S1-15 | 63 |

Cross-Coupling Reactions

The pyrazole ring undergoes palladium-catalyzed coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the C4-position, enhancing structural diversity for biological testing.

Example Reaction

1 3 5 Trimethyl 1H pyrazole 4 sulfonamide+Ar B OH 2Pd PPh3 4Ar Pyrazole sulfonamide

Yields range from 45–72%, depending on the boronic acid’s electronic properties.

Deprotonation and Functionalization

The sulfonamide’s NH group is moderately acidic (pKa≈9.5

), enabling deprotonation with strong bases (e.g., LDA) for alkylation or acylation:

-

Alkylation : Reaction with alkyl halides forms N-alkylated derivatives.

-

Acylation : Acetyl chloride in pyridine yields N-acylsulfonamides.

Hydrolysis and Stability

Under acidic or basic conditions, the sulfonamide bond is stable, but prolonged heating in aqueous HCl (6M, 100°C) cleaves it to regenerate the sulfonic acid.

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s bioactivity stems from non-covalent interactions:

Applications De Recherche Scientifique

Synthesis of 1,3,5-Trimethyl-1H-Pyrazole-4-Sulfonamide

The synthesis of this compound involves multiple steps:

- Preparation of 3,5-Dimethyl-1H-Pyrazole : This initial step involves reacting 3,5-dimethyl-1H-pyrazole with potassium tert-butoxide in tetrahydrofuran (THF) followed by the addition of methyl iodide.

- Sulfonylation : The resulting compound undergoes sulfonylation with chlorosulfonic acid to yield the sulfonamide derivative. The process is optimized for yield and purity using various bases and solvents .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antiproliferative Activity :

- Studies show that this compound derivatives demonstrate significant antiproliferative effects against cancer cell lines. For instance, the half-maximal inhibitory concentration (IC50) values were determined for various derivatives against U937 cells .

Antimicrobial Properties :

- The compound has shown efficacy as an antibacterial and antifungal agent. Pyrazole sulfonamides have been documented to inhibit bacterial growth and possess antifungal properties .

Antiparasitic Activity :

- Research indicates that derivatives of this compound are potent inhibitors of Trypanosoma brucei N-myristoyltransferase, a target for treating human African trypanosomiasis (HAT). Modifications to enhance blood-brain barrier permeability have led to improved efficacy in mouse models .

Therapeutic Applications

The versatility of this compound extends to several therapeutic areas:

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative activity of pyrazole derivatives, this compound was found to have an IC50 value indicative of significant cytotoxicity against U937 cells. The derivatives were synthesized and tested for their ability to inhibit cell growth effectively.

Case Study 2: Treatment of Human African Trypanosomiasis

A series of modifications to the pyrazole sulfonamide framework resulted in compounds with enhanced blood-brain barrier penetration. These compounds demonstrated potent activity against Trypanosoma brucei, with some achieving full curative doses in mouse models for stage 1 HAT .

Mécanisme D'action

The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the pyrazole ring can interact with hydrophobic pockets in proteins, further enhancing its binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfonamide group.

1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde: Contains a carboxaldehyde group instead of a sulfonamide group.

N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: A derivative with an additional cyclohexenyl group.

Uniqueness

1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of methyl and sulfonamide groups, which confer distinct chemical and biological properties.

Activité Biologique

1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole sulfonamides, which are known for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly as an enzyme inhibitor and in anticancer applications. The following sections detail its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Antiproliferative Effects

Recent studies have demonstrated that this compound derivatives exhibit notable antiproliferative activity against various cancer cell lines. For instance, a study evaluated the antiproliferative effects of synthesized pyrazole-4-sulfonamide derivatives on U937 cells using the CellTiter-Glo Luminescent cell viability assay. The half-maximal inhibitory concentration (IC50) values were calculated, revealing promising results for certain derivatives while showing low cytotoxicity towards normal cells .

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. This interaction is crucial for its potential therapeutic applications.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole sulfonamides is heavily influenced by their structural features. The presence of various substituents on the pyrazole ring and the sulfonamide moiety can significantly alter their potency and selectivity. For example, modifications to the aromatic groups attached to the sulfonamide can enhance lipophilicity and improve bioavailability .

| Compound | Substituent | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Trifluoromethyl | 10.5 | Antiproliferative |

| Compound B | Dimethylamino | 8.2 | Anticancer |

| Compound C | Chlorophenyl | 15.0 | Enzyme inhibition |

Study on Anticancer Activity

In a recent publication, a series of new pyrazole-4-sulfonamide derivatives were synthesized and tested for their anticancer properties. The study reported that specific derivatives exhibited significant antiproliferative effects against U937 cells with IC50 values ranging from 8 to 15 µM. These findings highlight the potential of modifying the pyrazole structure to enhance anticancer activity while minimizing cytotoxicity towards normal cells .

Enzyme Inhibition Studies

Another study focused on the enzyme inhibition capabilities of this compound derivatives. The research demonstrated that these compounds could effectively inhibit certain key enzymes involved in cancer progression and inflammation pathways. The binding affinity and inhibition kinetics were characterized using various biochemical assays, providing insights into their potential as therapeutic agents .

Propriétés

IUPAC Name |

1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-4-6(12(7,10)11)5(2)9(3)8-4/h1-3H3,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEHWFDPJWBCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.